

An In-depth Technical Guide to 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

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Compound of Interest

Compound Name: 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol
Cat. No.: B7975851

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol**, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role as a precursor in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the knowledge required for its effective utilization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.^{[1][2]} Its unique structural and electronic properties allow for diverse biological activities, and it is a core component of numerous approved drugs.^[3] The compound **2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol** (CAS Number: 1156319-75-3) emerges as a particularly valuable derivative, incorporating both the versatile pyrazole ring and a flexible

aminoethanol side chain.[4] This combination of functionalities makes it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly in the exploration of novel therapeutic agents and functional materials.[4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Property	Value
CAS Number	1156319-75-3[4]
Molecular Formula	C ₆ H ₁₁ N ₃ O[4]
Molecular Weight	141.17 g/mol [4]
IUPAC Name	2-[(1H-Pyrazol-3-ylmethyl)amino]ethanol[4]
Physical Form	White to Pale-yellow Powder or Crystals[5]
Storage	Keep in a dark place, sealed in a dry environment at 2-8°C.[5]
Solubility	Soluble in polar organic solvents such as ethanol, methanol, and DMSO.
Theoretical ¹ H NMR	Due to the tautomeric nature of the pyrazole ring, the proton chemical shifts can vary. Key expected signals would include those for the pyrazole ring protons, the methylene groups of the ethylamino chain, and the hydroxyl proton.
Theoretical ¹³ C NMR	Expected signals would correspond to the carbon atoms of the pyrazole ring and the ethylamino side chain.
Theoretical IR Spectra	Characteristic peaks would be expected for N-H stretching (amine and pyrazole), O-H stretching (alcohol), C-H stretching (alkyl and aromatic), and C=N stretching (pyrazole ring).
Theoretical Mass Spec.	The molecular ion peak [M] ⁺ would be observed at m/z = 141.17. Fragmentation patterns would likely involve cleavage of the side chain.

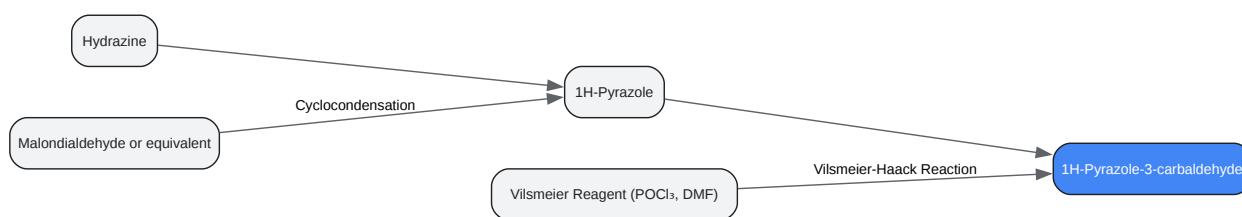
Note: Experimentally determined spectral data for this specific compound is not widely available in the public domain. The theoretical data is based on the known spectral properties of similar pyrazole and aminoethanol derivatives.

Synthesis of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol: A Plausible Synthetic Approach

While a specific, peer-reviewed synthesis for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is not readily available, a highly plausible and scientifically sound approach involves a two-step process commencing with the synthesis of a pyrazole-3-carbaldehyde intermediate, followed by reductive amination.

Step 1: Synthesis of 1H-Pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[6]



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Synthesis of the pyrazole aldehyde intermediate.

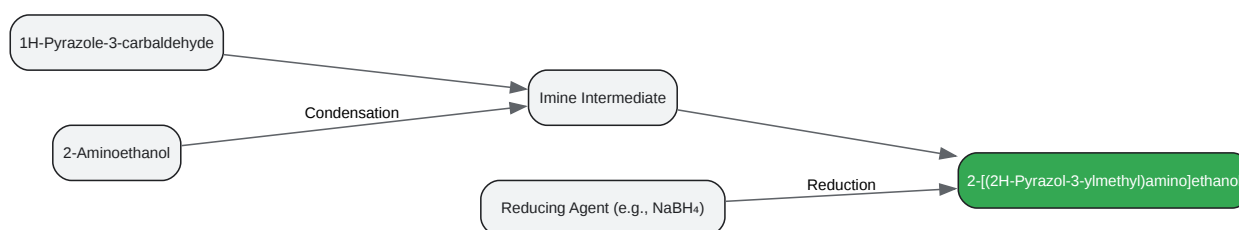
Experimental Protocol:

- Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.
- Formylation: Dissolve 1H-pyrazole in a suitable solvent and add it to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated, typically at 60-80°C, for several hours.
- Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

- Purification: The crude 1H-pyrazole-3-carbaldehyde can be purified by recrystallization or column chromatography.

Step 2: Reductive Amination to Yield 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[7] It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.



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Reductive amination to the target compound.

Experimental Protocol:

- Imine Formation: In a round-bottom flask, dissolve 1H-pyrazole-3-carbaldehyde in a suitable solvent such as methanol or ethanol. Add an equimolar amount of 2-aminoethanol. The reaction mixture is typically stirred at room temperature for a few hours to facilitate the formation of the imine intermediate.
- Reduction: The reaction mixture is then cooled in an ice bath, and a mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.
- Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

- Purification: The crude product can be purified by column chromatography on silica gel to yield pure **2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol**.

Applications in Drug Discovery and Catalysis

The unique structural features of **2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol** make it a valuable precursor in several areas of chemical research.

Precursor for Sphingomyelinase Inhibitors

There is growing interest in the development of inhibitors for sphingomyelinases (SMases), enzymes that play a crucial role in cell signaling and have been implicated in various diseases.[8][9] Structurally related alkoxybenzene-fused heterocyclic amine compounds are being investigated as potential sphingomyelin synthase inhibitors for the treatment of metabolic diseases such as atherosclerosis, type II diabetes, and obesity.[4] The pyrazole and aminoethanol moieties of the title compound provide a scaffold that can be further elaborated to generate libraries of potential SMase inhibitors.



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Workflow for developing inhibitors from the title compound.

Ligand in Homogeneous Catalysis

The pyrazole ring and the aminoethanol side chain of **2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol** allow for multiple coordination modes with metal ions.[4] It has the potential to act as a tridentate ligand, coordinating through a pyrazole nitrogen, the amino nitrogen, and the hydroxyl oxygen.[4] This chelating ability makes it a promising ligand for the development of metal complexes that can act as homogeneous catalysts in various organic transformations.[10] The tunability of the pyrazole scaffold allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity.[11]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol** is not readily available, general precautions for handling pyrazole derivatives and amino alcohols should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[\[12\]](#)[\[13\]](#)
- Storage: Store in a cool, dry, and dark place in a tightly sealed container.[\[5\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol is a chemical compound with significant potential for researchers in drug discovery and catalysis. Its straightforward, albeit not formally published, synthesis and versatile chemical handles make it an attractive building block for the creation of novel molecules with diverse functionalities. As research into pyrazole-based compounds continues to expand, the utility of this particular derivative is likely to grow, offering new avenues for the development of innovative therapeutics and efficient catalytic systems.

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